molecular formula C12H14O3 B2602923 (E)-3-(3-isopropoxyphenyl)acrylic acid CAS No. 188545-14-4

(E)-3-(3-isopropoxyphenyl)acrylic acid

Cat. No. B2602923
CAS RN: 188545-14-4
M. Wt: 206.241
InChI Key: YODAQSSOKNXUNX-VOTSOKGWSA-N
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Description

“(E)-3-(3-isopropoxyphenyl)acrylic acid” is a chemical compound with the empirical formula C12H14O3 . It has a molecular weight of 206.24 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(O)/C=C/C1=CC(OC(C)C)=CC=C1 . The InChI string is 1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(E)-3-(3-isopropoxyphenyl)acrylic acid” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Separation of Isomers : Research on related molecules, such as the synthesis and separation of E and Z isomers of acrylic acid derivatives, highlights the importance of structural analysis and the potential for various applications based on the isomeric forms. The separation of these isomers was achieved through careful pH control, and their structures were confirmed using X-ray crystallography, indicating the precision required in synthesizing and characterizing similar compounds (Chenna et al., 2008).

Chemical Properties and Applications

  • Polymerization and Material Science : The copolymerization of ethylene with acrylic acid derivatives, as demonstrated by Dai and Chen (2018), suggests potential applications in creating materials with specific properties, such as improved mechanical strength or specialized chemical functionalities. These materials could have broad applications, ranging from industrial to biomedical fields (Dai & Chen, 2018).

Biotechnological Production

  • Bio-Based Production Pathways : Advances in biotechnology have enabled the exploration of microbial pathways for the production of valuable chemicals, including acrylic acid and its derivatives. Research by Oliveira et al. (2021) on the kinetic modeling of central carbon metabolism for acrylic acid production in Escherichia coli illustrates the potential for bio-based production methods. This approach not only offers a sustainable alternative to traditional chemical synthesis but also opens avenues for the production of a wide array of compounds, including those related to "(E)-3-(3-isopropoxyphenyl)acrylic acid" (Oliveira et al., 2021).

Environmental Applications

  • Photocatalysis for Pesticide Degradation : The application of silica-supported TiO2 photocatalysts for the degradation of pesticides under solar light, as investigated by Sharma et al. (2010), presents an environmental application of acrylic acid derivatives. Such materials could be engineered to enhance the degradation of harmful substances, contributing to environmental remediation efforts (Sharma et al., 2010).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable .

properties

IUPAC Name

(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAQSSOKNXUNX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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